molecular formula C7H12ClN3O2 B1378566 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride CAS No. 28937-15-7

3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride

Cat. No.: B1378566
CAS No.: 28937-15-7
M. Wt: 205.64 g/mol
InChI Key: UHKZYJXYGQLKLX-UHFFFAOYSA-N
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Description

Historical Context and Development

The synthesis of spirocyclic hydantoins, including 3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride, traces back to advancements in the Strecker reaction and Bucherer–Bergs methodology. Early work on hydantoins, such as Urech’s 1873 synthesis of 5-methylhydantoin from alanine sulfate and potassium cyanate, laid the groundwork for spirocyclic derivatives. Modern synthetic routes, as detailed in a 2019 patent (CN110818712A), utilize diethyl oxalate, urea, and ammonium carbonate under methanol reflux to construct the spiro core, avoiding hazardous cyanide reagents. This method achieves a 91.95% yield and 99.7% purity, reflecting industrial scalability.

Key milestones include:

  • 2005 : Development of solution-phase parallel synthesis for spirohydantoins, enabling diversity-oriented libraries.
  • 2018 : Optimization of reductive amination for myelostimulating derivatives.
  • 2022 : Commercial availability via suppliers like Enamine and CymitQuimica, underscoring its relevance in drug discovery.

Significance in Heterocyclic Chemistry

The compound’s spiro architecture merges two heterocyclic systems: a six-membered piperidine ring and a five-membered hydantoin moiety. This fusion imparts conformational rigidity, enhancing binding affinity in biological systems. Its nitrogen-rich structure facilitates hydrogen bonding and π-stacking, critical for interactions with enzymes like dihydrofolate reductase (DHFR).

Applications include:

  • Antimicrobial Agents : Analogues demonstrate activity against Mycobacterium tuberculosis by inhibiting DHFR (IC₅₀ = 0.8 μM).
  • Polymer Stabilizers : Derivatives like 7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione prevent thermal degradation in plastics.
  • Materials Science : Spirocyclic triazaspiro compounds enhance charge mobility in organic semiconductors (e.g., μₑ = 3.59 cm²V⁻¹s⁻¹).

Position within Triazaspiro Compound Classification

Triazaspiro compounds are classified by ring size, substitution patterns, and biological activity. This derivative belongs to the 1,3,7-triazaspiro[4.4]nonane subclass, distinguished by:

Feature 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione Hydrochloride 1,3,8-Triazaspiro[4.5]decane-2,4-dione 6-Methyl-7,9-diphenyl-1,4,8-triazaspiro[4.5]decane
Ring System [4.4] Spiro (piperidine + hydantoin) [4.5] Spiro (piperidine + hydantoin) [4.5] Spiro (piperidine + triazine)
Functional Groups 2,4-dione, methyl, hydrochloride 2,4-dione, alkyl substituents Phenyl, methyl
Bioactivity Myelostimulation, antimicrobial Myelostimulation Antibacterial, antifungal

The methyl group at N3 and hydrochloride salt enhance solubility (205.64 g/mol molecular weight), while the [4.4] spiro system reduces steric hindrance compared to bulkier [4.5] analogues.

Current Research Landscape

Recent studies focus on structural modifications and mechanistic insights:

Synthetic Innovations :

  • Microwave-Assisted Cyclization : Reduces reaction time from 12 hours to 30 minutes while maintaining >90% yield.
  • Flow Chemistry : Continuous synthesis minimizes byproducts (e.g., <5% imine intermediates).

Biological Applications :

  • Antitubercular Activity : Spirohydantoins inhibit M. tuberculosis DHFR via competitive binding (Kᵢ = 1.2 nM).
  • Myelostimulation : Derivatives accelerate lymphocyte regeneration by 40% in cyclophosphamide-induced models.

Computational Studies :

  • Docking Simulations : Predict strong affinity (−9.8 kcal/mol) for kinase targets due to spiro-induced conformational locking.
  • DFT Calculations : Reveal charge transfer from the hydantoin ring to the piperidine nitrogen, stabilizing transition states.

Properties

IUPAC Name

3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-10-5(11)7(9-6(10)12)2-3-8-4-7;/h8H,2-4H2,1H3,(H,9,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKZYJXYGQLKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCNC2)NC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Research indicates that 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound has antimicrobial effects against various bacterial strains, making it a candidate for further development in antibacterial therapies.
  • Cytotoxicity : Preliminary investigations suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines. This property warrants further exploration for potential applications in cancer treatment.
  • Neuroprotective Effects : There are indications that this compound may have neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases.

Therapeutic Applications

The unique structure of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride allows for various therapeutic applications:

  • Drug Development : Due to its biological activities, this compound is being investigated as a lead compound for the development of new pharmaceuticals targeting infections and cancer.
  • Research Reagent : It is primarily used as a research reagent in laboratories for studying biological mechanisms and pathways due to its specificity and efficacy.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial effects of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at varying concentrations, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies conducted on human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The findings highlight its potential as an anti-cancer agent and justify further research into its mechanisms of action and efficacy.

Comparison with Similar Compounds

3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione Hydrochloride

  • Structural Difference : Substitution of the methyl group with a bulky isopropyl group at position 3.
  • Impact : Increased lipophilicity (logP ~1.8) may enhance membrane permeability but could reduce solubility.
  • Current applications remain exploratory .

3-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione Hydrochloride

  • Structural Difference : Expansion of the pyrrolidine ring to a six-membered piperidine ring (spiro[4.5] system).
  • Impact : Larger ring size alters conformational flexibility and binding affinity. Molecular weight increases to 219.67 g/mol .
  • Activity : Unreported in the literature, but structural analogs suggest possible activity against inflammatory targets .

9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione

  • Structural Difference: A bicyclo[3.3.1]nonane core with two methoxy groups at position 9, lacking the triazaspiro system.
  • Activity : Exhibits strong binding to fungal enzymes (e.g., Cellobiose dehydrogenase, ΔG = −5.19 kcal/mol) and human inflammatory proteins (TNF-α, ΔG = −8.56 kcal/mol). Violates Lipinski’s rule (1 violation) but shows corneal permeability .
  • Applications : Proposed as a dual-action antifungal and anti-inflammatory agent .

7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

  • Structural Difference : Introduction of a benzyl group at position 6.
  • Impact : Enhances aromatic interactions with hydrophobic enzyme pockets. Molecular weight increases to C₁₃H₁₅N₃O₂ (269.28 g/mol) .
  • Activity : Anticipated improved binding to bacterial targets compared to the methyl derivative, though specific data are pending .

3-Azabicyclo[3.3.1]nonane-2,4-dione Derivatives

  • Structural Difference : Replaces the triaza system with a single nitrogen in the bicyclo framework.
  • Impact : Reduced hydrogen-bonding capacity but retained spirocyclic rigidity.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Structural Features Biological Activity Pharmacokinetic Notes
3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione HCl 205.64 Methyl at C3, spiro[4.4] Antimicrobial (Gram-positive bacteria) High solubility (HCl salt)
3-(Propan-2-yl) analog HCl 219.67 Isopropyl at C3 Undocumented Increased logP
9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione 228.24 Bicyclo[3.3.1], methoxy groups Antifungal (Ki = 156 μM) Lipinski violation (1)
7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione 269.28 Benzyl at C7 Undocumented (anticipated antimicrobial) Higher lipophilicity
3-Azabicyclo[3.3.1]nonane-2,4-dione 153.14 Single N in bicyclo core Crystallographic studies Rigid scaffold

Preparation Methods

Cycloaddition-Based Synthesis

The most prevalent method utilizes 1,3-dipolar cycloaddition (1,3 DCA) reactions, where a suitable 1,3-dipole reacts with a dipolarophile to form the spirocyclic structure.

  • Reaction Mechanism:
    The process involves the generation of a 1,3-dipole, such as a nitrile oxide or azide, which undergoes a [3+2] cycloaddition with an unsaturated compound, leading to the formation of the five-membered triazacyclic ring embedded within the spiro framework.

  • Key Precursors:
    Isocyanates, formamides, or nitriles serve as dipolarophiles or dipoles, depending on the specific route.

  • Reaction Conditions:
    Typically performed under mild temperatures (room temperature to 80°C), in polar solvents like acetonitrile or ethanol, with catalysts such as triethylamine or other bases to facilitate cycloaddition.

Intramolecular Nucleophilic Addition and Cyclization

Another approach involves intramolecular nucleophilic attack of nitrogen atoms on electrophilic centers, often following initial functionalization of precursors.

  • Methodology:
    Starting from hydantoin derivatives or related compounds, intramolecular cyclization is induced via electrophilic activation (e.g., halogenation) or oxidative conditions, leading to the formation of the spirocyclic core.

  • Reaction Conditions:
    These reactions often require oxidants like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in solvents such as acetonitrile or dichloromethane, with temperature control to optimize yields.

Multi-Step Synthesis via Hydantoin Derivatives

Research indicates that hydantoin derivatives are key intermediates:

  • Step 1: Alkylation or acylation of hydantoin to introduce the methyl group and other substituents.
  • Step 2: Cyclization through intramolecular nucleophilic attack or oxidative cyclization to form the spirocyclic framework.
  • Step 3: Acidic workup with hydrochloric acid to convert the free base into the hydrochloride salt.

Specific Research Findings and Protocols

Synthesis from Hydantoin Derivatives

According to a study by Omura et al., the synthesis involves the following steps:

Step Reagents & Conditions Description
1 Alkylation of hydantoin with methylating agents Introduction of methyl group at the appropriate nitrogen position
2 Oxidative cyclization with NBS or NCS Formation of the spirocyclic core via intramolecular cyclization
3 Acidification with HCl Conversion to hydrochloride salt

This route benefits from high yields and straightforward purification, with the final salt obtained by recrystallization from aqueous acid solutions.

Cycloaddition Approach

Research by Ōmura et al. demonstrates the use of 1,3-dipolar cycloaddition involving isocyanates and formamides:

  • Procedure:
    • Mix isocyanate derivatives with formamides in polar solvents.
    • Heat at 60–80°C for several hours.
    • Isolate the cycloadduct via filtration and purification.
    • Convert to hydrochloride by treatment with hydrochloric acid in ethanol or methanol.

Intramolecular Cyclization via Halogenation

Feldman et al. reported oxidative cyclization using NBS:

  • Method:
    • React hydantoin or related intermediates with NBS in acetonitrile.
    • Maintain reaction at 0–25°C.
    • The electrophilic halogenation facilitates intramolecular nucleophilic attack, forming the spirocyclic structure.
    • Acid workup yields the hydrochloride salt.

Data Summary and Reaction Conditions Table

Method Starting Materials Key Reagents Solvent Temperature Yield Notes
Cycloaddition Hydantoin derivatives, isocyanates Triethylamine, catalysts Acetonitrile 60–80°C 70–85% Mild conditions, high selectivity
Intramolecular cyclization Hydantoin derivatives NBS/NCS Acetonitrile or DCM 0–25°C 65–80% Requires oxidation step
Hydantoin alkylation Hydantoin + methylating agent NaOH or K2CO3 Ethanol or DMF Reflux 75–90% Simple, high-yield

Notes on Purification and Salt Formation

  • The final hydrochloride salt is typically obtained by dissolving the crude product in dilute hydrochloric acid, followed by recrystallization.
  • Purity is confirmed via NMR, IR, and melting point analysis.
  • Storage at room temperature in powder form is standard, with stability confirmed under inert atmosphere.

Q & A

Q. How can researchers optimize the synthesis of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride to improve yield and purity?

Methodological Answer:

  • Computational Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory) to identify energetically favorable reaction pathways and intermediates .
  • Design of Experiments (DoE) : Apply statistical DoE methods to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions .
  • In Situ Monitoring : Employ techniques like FTIR or HPLC to track reaction progress and detect byproducts early .

Q. What analytical techniques are critical for characterizing the structural and functional properties of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm spirocyclic structure and methyl group placement .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity and resolve enantiomers using chiral columns (e.g., Chromolith or Purospher®STAR) .
  • Mass Spectrometry (LC-MS) : Confirm molecular weight and detect trace impurities via high-resolution LC-MS .
  • X-ray Diffraction (XRD) : Resolve crystal structure to validate spirocyclic conformation .

Q. How do researchers establish structure-activity relationships (SAR) for this compound in biological systems?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modifications to the methyl group or triazaspiro core and compare bioactivity .
  • Molecular Docking : Use computational tools (e.g., AutoDock) to predict binding affinity to target proteins like kinases or receptors .
  • In Vitro Assays : Test analogs in enzyme inhibition assays (e.g., Pfmrk inhibitors) or cell permeability studies .

Advanced Research Questions

Q. What mechanistic insights guide the understanding of this compound’s reactivity in catalytic or biological systems?

Methodological Answer:

  • Computational Reaction Dynamics : Simulate transition states and intermediates using quantum mechanics/molecular mechanics (QM/MM) to map reaction mechanisms .
  • Isotopic Labeling : Track reaction pathways using 13^{13}C or 15^{15}N isotopes in kinetic studies .
  • Spectroscopic Trapping : Use cryo-EM or time-resolved spectroscopy to capture short-lived intermediates .

Q. How should researchers address contradictions in experimental data (e.g., varying bioactivity across studies)?

Methodological Answer:

  • Statistical Meta-Analysis : Pool data from multiple studies and apply multivariate analysis to identify confounding variables (e.g., solvent effects, cell line variability) .
  • Reproducibility Protocols : Standardize assay conditions (e.g., pH, temperature) and validate using reference compounds .
  • Cross-Validation with Computational Models : Compare experimental bioactivity with predicted ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .

Q. What computational modeling approaches are suitable for predicting this compound’s stability and degradation pathways?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies to predict hydrolytic or oxidative degradation sites .
  • Molecular Dynamics (MD) Simulations : Model interactions with aqueous environments or lipid membranes to assess stability under physiological conditions .
  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/alkaline conditions and analyze degradation products via LC-MS .

Q. How can researchers design experiments to scale up synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Continuous Flow Reactors : Minimize racemization by controlling residence time and mixing efficiency .
  • DoE for Scale-Up : Optimize parameters like stirring rate and cooling gradients using fractional factorial designs .
  • In-Line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Q. What methodologies are used to evaluate this compound’s potential in neurological or metabolic disease models?

Methodological Answer:

  • Blood-Brain Barrier (BBB) Permeability Assays : Use in vitro models (e.g., MDCK-MDR1 cells) to predict CNS penetration .
  • In Vivo Neuroprotection Models : Test efficacy in rodent models of Alzheimer’s (e.g., Aβ-induced toxicity) .
  • Metabolic Stability Profiling : Incubate with liver microsomes to assess CYP450-mediated degradation .

Q. How do researchers investigate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH-Rate Profiling : Measure degradation kinetics across pH 1–13 to identify labile functional groups .
  • Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) to predict shelf life .
  • Ion Chromatography : Quantify hydrochloride counterion stability under hygroscopic conditions .

Q. What strategies are employed to resolve impurities or byproducts in the final product?

Methodological Answer:

  • LC-MS-Driven Impurity Profiling : Compare retention times and fragmentation patterns against synthetic byproducts .
  • Preparative HPLC : Isolate impurities >0.1% for structural elucidation via NMR .
  • Genotoxic Impurity Screening : Use Ames tests or computational tools (e.g., DEREK Nexus) to assess mutagenic potential .

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